1-(2-chlorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine

MAGL inhibition benzoylpiperidine SAR endocannabinoid system

This 1,4-disubstituted piperidine features a unique ortho-chlorobenzoyl N-acyl and a 4-furan-2-yl methanesulfonyl combination absent in common libraries. The furan motif introduces distinct electronic and H-bonding profiles vs. thiophene or phenyl analogs, while the 4-sulfonyl geometry is patented for LCE inhibition. Ideal for MAGL inhibitor SAR expansion or phenotypic assay screening in metabolic and neurological disease models.

Molecular Formula C17H18ClNO4S
Molecular Weight 367.84
CAS No. 1448056-94-7
Cat. No. B2635848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine
CAS1448056-94-7
Molecular FormulaC17H18ClNO4S
Molecular Weight367.84
Structural Identifiers
SMILESC1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C17H18ClNO4S/c18-16-6-2-1-5-15(16)17(20)19-9-7-14(8-10-19)24(21,22)12-13-4-3-11-23-13/h1-6,11,14H,7-10,12H2
InChIKeyODHLBCKAKVWYCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine (CAS 1448056-94-7): Structural Identity, Class, and Procurement Context


1-(2-Chlorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine (CAS 1448056-94-7) is a fully synthetic, 1,4-disubstituted piperidine derivative with molecular formula C₁₇H₁₈ClNO₄S and a molecular weight of 367.84 g·mol⁻¹. The compound belongs to the benzoylpiperidine class, a scaffold that has yielded potent, reversible monoacylglycerol lipase (MAGL) inhibitors active in the low nanomolar range [1]. It is distributed as a research-grade screening compound or building block by specialist chemical suppliers, with a typical catalog purity specification of 95% . No primary biological data for this specific compound were identified in peer-reviewed literature or public databases at the time of writing; the evidence guide below therefore relies on structural differentiation from the closest in-class analogs and class-level inferential support.

Why In-Class Benzoylpiperidine or Furan-Sulfonyl Analogs Cannot Simply Replace 1-(2-Chlorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine


This compound embodies a specific two-point pharmacophoric combination – an ortho-chlorobenzoyl N-acyl group and a furan-2-yl methanesulfonyl 4-sulfonyl group – that is absent from the majority of published benzoylpiperidine series. Positional isomerism of the chlorine atom on the benzoyl ring (ortho vs. meta vs. para) has been shown to modulate enzyme inhibitory potency and selectivity in benzoylpiperidine-based MAGL inhibitors [1], while the furan-2-yl sulfonyl motif introduces distinct electronic properties, hydrogen-bonding capacity, and metabolic liability compared to phenylsulfonyl or thiophene analogs [2]. Furthermore, the 4-sulfonyl substitution pattern on the piperidine ring is explicitly claimed in patent families as a key structural determinant for long-chain fatty acyl elongase (LCE) inhibition, distinguishing it from 3-sulfonyl regioisomers [3]. Generic substitution with a positional isomer or a heterocycle-swapped analog would therefore alter at least two independent molecular recognition features simultaneously.

Head-to-Head and Cross-Study Differentiation Evidence for 1-(2-Chlorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine


Ortho-Chlorobenzoyl vs. Meta-/Para-Chlorobenzoyl: Impact on Benzoylpiperidine MAGL Inhibitory Potency

In the benzoylpiperidine MAGL inhibitor series, the position of chlorine substitution on the benzoyl ring is a critical potency determinant. The lead optimization campaign reported by Granchi et al. (2019, 2021) demonstrates that ortho-substituted benzoylpiperidines achieve single-digit nanomolar IC₅₀ values against human recombinant MAGL, whereas the corresponding meta- and para-chloro regioisomers exhibit 5- to 20-fold reduced inhibitory potency [1]. The target compound (CAS 1448056-94-7) bears the ortho-2-chlorobenzoyl group that mimics the optimal substitution pattern of the most potent congeners in this class.

MAGL inhibition benzoylpiperidine SAR endocannabinoid system

Furan-2-yl Methanesulfonyl vs. Phenylsulfonyl: Electronic and Binding-Pocket Compatibility

The furan-2-yl methanesulfonyl group in the target compound is electronically distinct from the more common phenylsulfonyl analog. The furan oxygen contributes electron density to the π-system, altering the dipole moment and hydrogen-bond acceptor capacity of the sulfonyl moiety. In a structurally related adenosine A₂A receptor antagonist series, a furan-2-yl substituent conferred a binding affinity (Kᵢ) of 8.62 nM, highlighting the capacity of this heterocycle to engage in favorable polar interactions within a binding pocket [1]. In contrast, the corresponding phenyl analog in the same series showed reduced affinity. The methylene spacer (-CH₂-) between the furan ring and the sulfonyl group in the target compound further differentiates it from directly attached aryl sulfonyl piperidines, providing additional conformational flexibility.

heterocycle SAR sulfonyl piperidine binding affinity

4-Sulfonyl vs. 3-Sulfonyl Piperidine Regioisomerism: Distinct Biological Patent Space

The sulfonyl group at the 4-position of the piperidine ring defines a distinct chemical series. Patent US 8,188,280 B2 (MSD K.K.) explicitly claims 4-sulfonylpiperidine derivatives as long-chain fatty acyl elongase (LCE) inhibitors for cardiovascular, neurological, and metabolic diseases [1]. The corresponding 3-sulfonylpiperidine regioisomers are claimed in a separate patent (US 8,367,698) and are directed to a partially overlapping but distinct therapeutic profile. The 4-sulfonyl substitution pattern alters the spatial orientation of the sulfonyl moiety relative to the N-acyl group, influencing target engagement geometry.

regioisomer differentiation LCE inhibition patent landscape

Commercial Availability: Defined Purity and Single-Supplier Sourcing Advantage

1-(2-Chlorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine is available as a catalog product from specialist screening-compound suppliers with a minimum purity specification of 95% (HPLC) . This contrasts with bespoke custom-synthesized analogs, which may require 6–12 weeks of lead time and lack batch-to-batch analytical certification. The closest commercially listed structural analog, 1-(2-chlorobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine, is offered by the same supplier class but represents a phenylsulfonyl rather than a furanyl-sulfonyl chemotype, precluding direct chemical equivalence.

compound procurement purity specification supply chain

Procurement-Relevant Application Scenarios for 1-(2-Chlorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine


MAGL Inhibitor Hit-to-Lead Optimization: Ortho-Chlorobenzoyl Scaffold Expansion

Medicinal chemistry teams pursuing reversible MAGL inhibitors can use this compound as a direct entry point for SAR expansion around the ortho-chlorobenzoyl pharmacophore, the substitution pattern associated with optimal potency in the benzoylpiperidine class [1]. The pre-installed furan-2-yl methanesulfonyl group at the 4-position provides a functional handle for further derivatization or bioisosteric replacement.

LCE-Targeted Phenotypic Screening with a 4-Sulfonylpiperidine Chemotype

The 4-sulfonylpiperidine scaffold is patented for long-chain fatty acyl elongase (LCE) inhibition, with therapeutic relevance to cardiovascular, neurological, and metabolic diseases [1]. This compound can serve as a screening-enabling起点 for phenotypic assays in these disease areas, exploiting the distinct 4-sulfonyl geometry.

Furan-Containing Fragment or Building Block for Focused Library Synthesis

The furan-2-yl methanesulfonyl moiety is underrepresented in commercial screening libraries relative to phenylsulfonyl analogs. Procurement of this compound enables the construction of focused libraries that probe furan-specific hydrogen-bonding and electronic effects in target binding pockets [1], potentially yielding hits with differentiated selectivity profiles.

Quote Request

Request a Quote for 1-(2-chlorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.